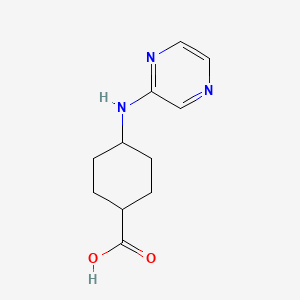

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

描述

属性

IUPAC Name |

4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPNVJQXDMSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid typically involves the reaction of pyrazine-2-amine with cyclohexanone in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product. Purification of the compound is usually achieved through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

化学反应分析

Types of Reactions

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can result in a wide range of derivatives with different functional groups .

科学研究应用

Common Reactions

- Oxidation: Converts the compound into corresponding oxides or other derivatives.

- Reduction: Produces amines or alcohols.

- Substitution: Replaces functional groups with other groups.

Medicinal Chemistry

The compound plays a crucial role in the development of new drugs. Its structural features allow for modifications that enhance biological activity and solubility. For instance, research has shown that derivatives of this compound can serve as effective enzyme inhibitors or therapeutic agents against specific diseases .

Case Study: Drug Development

A study demonstrated that modifications of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid led to improved aqueous solubility and bioavailability of drug candidates targeting Trypanosoma brucei, the causative agent of sleeping sickness. The synthesized analogs exhibited enhanced pharmacokinetic profiles compared to their predecessors .

Biological Research

In biological studies, this compound is utilized to explore enzyme interactions and cellular mechanisms. Its ability to bind selectively to certain receptors makes it valuable in understanding biochemical pathways.

Case Study: Enzyme Inhibition

Research involving this compound has indicated its potential as an inhibitor for specific enzymes involved in cancer progression. The binding affinity and inhibitory effects were assessed through various assays, showcasing its promise as a lead compound in anticancer drug development .

Industrial Applications

The compound is also significant in the production of specialty chemicals and polymers. Its properties allow it to be used as a modifier for general-purpose polymer materials. For example, it can enhance the mechanical properties of polymers used in various applications, including coatings and adhesives .

| Application | Details |

|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors and therapeutic agents |

| Biological Research | Study of enzyme interactions and cellular mechanisms |

| Industrial Applications | Modifier for polymers; enhances mechanical properties |

作用机制

The mechanism of action of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

The target compound’s pyrazine-2-ylamino group distinguishes it from other cyclohexanecarboxylic acid derivatives. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Sulfonamide Derivatives: Compounds like 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-carboxylic acid exhibit hydrogen-bonded crystal lattices, enabling applications in metal coordination chemistry . In contrast, the pyrazine-2-ylamino group in the target compound may favor π-π stacking interactions due to its aromatic heterocycle, though crystallographic data are absent.

- Acylthiourea Derivatives : BTCC demonstrates robust NLO properties (e.g., hyperpolarizability) due to electron-withdrawing thiourea and carboxylic acid groups . The pyrazine substituent in the target compound could similarly modulate electron density but lacks experimental validation.

- Sulfonamides in Drug Design: Sulfonamide-modified analogs (e.g., 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid) are studied for cancer therapy via topological index-based property prediction .

生物活性

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazine ring structure that contributes to its distinct chemical and biological properties. The presence of the cyclohexane moiety and carboxylic acid group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate enzymatic activity, impacting various biochemical pathways. Notably, it has been investigated for its role as an enzyme inhibitor, particularly in the context of anti-inflammatory responses.

Biological Activity Overview

- Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens. Research indicates that modifications to the pyrazine structure can enhance antibacterial activity by targeting specific bacterial enzymes.

- Enzyme Inhibition : Studies have demonstrated that this compound analogs exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrimidine derivatives similar to our compound, several analogs were tested for their ability to inhibit COX enzymes. The results indicated that compounds with structural similarities demonstrated significant anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib .

Case Study 2: Antimicrobial Evaluation

Another research effort explored the antimicrobial efficacy of pyrazine derivatives against Mycobacterium tuberculosis (Mtb). The study found that certain derivatives exhibited promising activity by inhibiting GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the pyrazine ring and side chains significantly influence the biological activity of these compounds. For example, variations in substituents on the cyclohexane ring can lead to enhanced selectivity for COX-2 over COX-1, thereby improving therapeutic profiles for anti-inflammatory applications .

常见问题

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a pyrazine derivative (e.g., 2-aminopyrazine) with a cyclohexane-carboxylic acid scaffold. Key steps include:

- Amino Group Activation : Use of coupling agents like EDC/HOBt or DCC to facilitate amide bond formation between the pyrazine amino group and the cyclohexane carboxylic acid moiety .

- Solvent Optimization : Reactions are often conducted in anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of intermediates .

- Protection/Deprotection : Protecting the carboxylic acid group with tert-butyl or methyl esters during amine coupling, followed by acidic or basic deprotection .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the pyrazine-cyclohexane linkage and rules out positional isomers (e.g., pyrazine substitution at N1 vs. N2) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

- X-Ray Crystallography : Used for absolute configuration determination, particularly if stereoisomers are synthesized (e.g., cis/trans cyclohexane conformers) .

Q. What preliminary assays are used to screen its biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Testing against common kinase targets (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays to identify IC50 values .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., 14C-tagged) assess permeability in Caco-2 cell monolayers, critical for predicting oral bioavailability .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

Methodological Answer:

- Reagent Screening : Replace traditional carbodiimides (e.g., DCC) with uronium salts (HATU, COMU) to improve coupling efficiency in sterically hindered cyclohexane derivatives .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts; adjust solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates .

Q. How to address contradictory results in kinase inhibition studies (e.g., high IC50 in vitro vs. low cellular activity)?

Methodological Answer:

- Orthogonal Assays : Confirm binding via Surface Plasmon Resonance (SPR) to rule out false positives from assay interference .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Structural Analog Comparison : Test derivatives with modified pyrazine substituents (e.g., 2-fluoro-pyrazine) to enhance target engagement .

Q. What computational methods elucidate the role of the pyrazine ring in target binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding between the pyrazine N-atoms and kinase ATP-binding pockets (e.g., using GROMACS) .

- Docking Studies (AutoDock Vina) : Compare binding poses of cyclohexane-carboxylic acid derivatives with/without the pyrazine group to identify critical interactions .

- Free Energy Perturbation (FEP) : Quantify energy contributions of pyrazine substituents to binding affinity .

Q. How to optimize enantiomeric purity in stereoselective synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。